Cdk8-IN-1

Descripción general

Descripción

CDK8-IN-1 es un inhibidor de molécula pequeña que se dirige específicamente a la cinasa dependiente de ciclina 8 (CDK8). La cinasa dependiente de ciclina 8 es un miembro de la familia de cinasas dependientes de ciclina, que juega un papel crucial en la regulación de la transcripción mediante la fosforilación de factores de transcripción y otras proteínas involucradas en el proceso de transcripción. This compound ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, mediante la modulación de la expresión genética y las vías de señalización celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CDK8-IN-1 generalmente implica múltiples pasos, incluida la formación de intermedios clave y su posterior funcionalización. La ruta sintética puede incluir los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza mediante una serie de reacciones de condensación y ciclización.

Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para mejorar su actividad inhibitoria y selectividad hacia la cinasa dependiente de ciclina 8.

Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para obtener un producto de alta pureza.

Métodos de producción industrial

La producción industrial de this compound implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Esto puede incluir la optimización de las condiciones de reacción, el uso de catalizadores eficientes y la utilización de reactores de flujo continuo para mejorar el rendimiento y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

CDK8-IN-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos con otros sustituyentes, modificando la actividad y selectividad del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH se optimizan para lograr las transformaciones deseadas .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Aplicaciones Científicas De Investigación

CDK8-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: This compound se estudia ampliamente por su potencial para inhibir la proliferación de células cancerosas e inducir la apoptosis mediante la modulación de la regulación transcripcional y las vías de señalización.

Descubrimiento de fármacos: El compuesto sirve como una herramienta valiosa en el descubrimiento de fármacos, ayudando a los investigadores a identificar nuevos objetivos terapéuticos y desarrollar nuevos tratamientos contra el cáncer.

Mecanismo De Acción

CDK8-IN-1 ejerce sus efectos inhibiendo específicamente la actividad de la cinasa dependiente de ciclina 8. La cinasa dependiente de ciclina 8 es un componente clave del complejo Mediador, que regula la transcripción mediante la fosforilación de factores de transcripción y otras proteínas involucradas en el proceso de transcripción. Al inhibir la cinasa dependiente de ciclina 8, this compound modula la expresión genética e interrumpe las vías de señalización celular, lo que lleva a la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis .

Comparación Con Compuestos Similares

CDK8-IN-1 se compara con otros inhibidores de cinasas dependientes de ciclina, como:

CDK8-IN-2: Otro inhibidor que se dirige a la cinasa dependiente de ciclina 8 con un mecanismo de acción similar pero una estructura química diferente.

CDK19-IN-1: Un inhibidor que se dirige a la cinasa dependiente de ciclina 19, una cinasa estrechamente relacionada con funciones superpuestas.

Flavopiridol: Un inhibidor de cinasa dependiente de ciclina de amplio espectro con actividad contra múltiples cinasas dependientes de ciclina, incluida la cinasa dependiente de ciclina 8.

This compound es único debido a su alta selectividad y potencia hacia la cinasa dependiente de ciclina 8, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de la cinasa dependiente de ciclina 8 en varios procesos biológicos y su potencial como objetivo terapéutico .

Propiedades

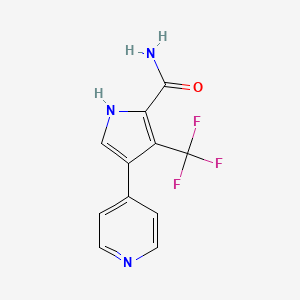

IUPAC Name |

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTPHHQXNCHBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate](/img/structure/B3028054.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-oxa-7-azaspiro[3.5]nonane;oxalic acid](/img/structure/B3028059.png)

![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B3028064.png)

![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)